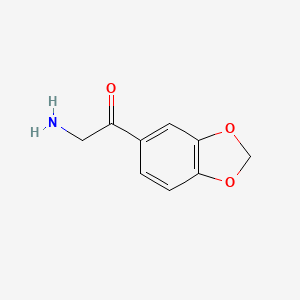

2-Amino-1-(1,3-benzodioxol-5-yl)ethanone

Description

Contextualization of 2-Amino-1-(1,3-benzodioxol-5-yl)ethanone within Contemporary Organic Chemistry

In the broad landscape of contemporary organic chemistry, this compound is classified as an α-amino ketone. This class of compounds is of considerable importance due to their role as high-value synthons—or building blocks—for creating a wide array of organic molecules. researchgate.netresearchgate.net The dual functionality of an amine and a ketone within the same molecule provides multiple reactive sites, allowing for diverse chemical transformations. nih.gov

The value of the α-amino ketone motif is well-established in synthetic and medicinal chemistry. researchgate.netresearchgate.net These structures are precursors to a variety of important compounds and are frequently used as intermediates in the synthesis of complex natural products and pharmacologically relevant molecules. researchgate.net The presence of both a nucleophilic amine and an electrophilic ketone in close proximity requires careful strategic planning in synthesis, making the development of methods to access and manipulate these compounds a significant area of research. nih.gov Therefore, this compound represents a specific example of this important class, incorporating the unique electronic and structural features of the benzodioxole ring.

Academic Significance of the Benzodioxole Moiety in Synthetic Chemistry

The 1,3-benzodioxole (B145889) moiety, also known as the methylenedioxyphenyl (MDP) group, is a prominent structural feature in many natural and synthetic compounds. chemicalbook.com It is found in a variety of natural products, including sesamol (B190485) and piperine, and its derivatives are integral to numerous research endeavors. nih.gov In medicinal chemistry research, the benzodioxole ring is explored for its potential in developing compounds with a range of biological activities, such as anti-inflammatory, neuroprotective, and anticancer properties. chemicalbook.comnih.govnih.govacs.org

Overview of Research Trajectories for Alpha-Amino Ketones and Benzodioxole Derivatives

Current academic research involving α-amino ketones and benzodioxole derivatives is progressing along several key trajectories.

For alpha-amino ketones , a major focus is the development of novel and efficient synthetic methodologies. researchgate.netcolab.ws Researchers are continually exploring new ways to construct this functional group, with an emphasis on stereoselectivity to produce enantiomerically pure compounds, which are crucial in pharmaceutical research. researchgate.net Advanced synthetic strategies being investigated include direct C-H amination of ketones, oxidative coupling of alkenes and amines, and catalytic rearrangements like the Heyns rearrangement. colab.wsrsc.org The overarching goal is to create these valuable building blocks with greater precision, higher yields, and under milder conditions.

The compound this compound exists at the intersection of these two active research fields. It serves as a foundational molecule that combines the synthetic versatility of an α-amino ketone with the unique structural and electronic properties of the benzodioxole moiety, making it a compound of significant interest for chemists aiming to synthesize novel and complex molecular entities.

Chemical and Physical Properties

The following table summarizes key computed and experimental properties for this compound and related compounds.

| Property | Value | Compound | Source |

| Molecular Formula | C₉H₉NO₃ | This compound | nih.gov |

| Molecular Weight | 179.17 g/mol | This compound | - |

| Molecular Formula | C₉H₁₀ClNO₃ | This compound hydrochloride | chemicalbook.com |

| Molecular Weight | 215.63 g/mol | This compound hydrochloride | chemicalbook.com |

| Molecular Formula | C₉H₁₁NO₃ | 2-Amino-1-(1,3-benzodioxol-5-yl)ethanol | nih.govepa.gov |

| Molecular Weight | 181.19 g/mol | 2-Amino-1-(1,3-benzodioxol-5-yl)ethanol | nih.govepa.gov |

| XLogP3 | 0.1 | 2-Amino-1-(1,3-benzodioxol-5-yl)ethanol | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-amino-1-(1,3-benzodioxol-5-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c10-4-7(11)6-1-2-8-9(3-6)13-5-12-8/h1-3H,4-5,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JERKFMHQQAOPMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Pathways of 2 Amino 1 1,3 Benzodioxol 5 Yl Ethanone

Reactions Involving the Alpha-Amino Ketone Functional Group

The alpha-amino ketone is a versatile functional group known for its role as a building block in the synthesis of various nitrogen-containing compounds and heterocyclic systems. colab.ws The reactivity of this moiety in 2-Amino-1-(1,3-benzodioxol-5-yl)ethanone is characterized by the distinct chemical properties of the adjacent amine and ketone groups.

The carbonyl carbon in this compound is electrophilic and susceptible to attack by nucleophiles. However, the adjacent amino group can influence the reactivity of the carbonyl group, and intramolecular interactions may occur. Standard nucleophilic addition reactions applicable to ketones can be employed, though reaction conditions may need optimization.

For instance, reduction of the carbonyl group using hydride reagents like sodium borohydride (B1222165) (NaBH₄) would be expected to yield the corresponding 2-amino-1-(1,3-benzodioxol-5-yl)ethanol. This transformation is a common step in the synthesis of amino alcohols, which are important intermediates in medicinal chemistry.

Table 1: Examples of Nucleophilic Addition Reactions on Ketones

| Reaction Type | Reagent Example | Expected Product with this compound |

|---|---|---|

| Reduction | Sodium Borohydride (NaBH₄) | 2-Amino-1-(1,3-benzodioxol-5-yl)ethanol |

| Grignard Reaction | Methylmagnesium Bromide (CH₃MgBr) | 2-Amino-1-(1,3-benzodioxol-5-yl)propan-1-ol |

| Cyanohydrin Formation | Hydrogen Cyanide (HCN) | 2-Amino-2-(1,3-benzodioxol-5-yl)-2-hydroxypropanenitrile |

The carbonyl group of this compound readily undergoes condensation reactions with primary amines and their derivatives to form imines (Schiff bases) and related compounds. nih.gov These reactions typically involve the acid-catalyzed addition of the amine to the carbonyl group, followed by the elimination of a water molecule.

For example, reaction with hydroxylamine (B1172632) (NH₂OH) would produce the corresponding oxime, 1-(1,3-benzodioxol-5-yl)-2-aminoethanone oxime. Similarly, reaction with hydrazine (B178648) or substituted hydrazines can yield hydrazones and thiosemicarbazones. The synthesis of thiosemicarbazone derivatives from the related compound 1-(2H-1,3-benzodioxol-5-yl)ethanone has been reported, demonstrating the feasibility of this type of transformation on the benzodioxole ketone scaffold. researchgate.net

Table 2: Condensation Reaction Products

| Reagent | Product Type | General Structure of Product |

|---|---|---|

| Primary Amine (R-NH₂) | Imine (Schiff Base) | C=N-R |

| Hydroxylamine (NH₂OH) | Oxime | C=N-OH |

| Hydrazine (NH₂NH₂) | Hydrazone | C=N-NH₂ |

| Thiosemicarbazide (B42300) | Thiosemicarbazone | C=N-NH-C(S)NH₂ |

The primary amino group in this compound is nucleophilic and can be readily alkylated, acylated, or protected. The choice of reaction is crucial for further synthetic modifications, as the free amino group can interfere with reactions targeting other parts of the molecule.

N-Alkylation: The amine can be alkylated using alkyl halides. For instance, reaction with methyl iodide would yield the N-methyl and N,N-dimethyl derivatives.

N-Acylation: Acylation with acyl chlorides or anhydrides in the presence of a base results in the formation of amides. This is a common strategy to introduce various functionalities.

N-Protection: When the reactivity of the amino group needs to be temporarily masked, protecting groups are employed. The tert-butyloxycarbonyl (Boc) group is a common choice for protecting amines. mdpi.com It is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and can be removed under acidic conditions. Another common protecting group is the benzyl (B1604629) (Bn) group, which can be introduced via reductive amination and removed by hydrogenolysis. mdpi.com The use of N-Boc protection has been documented in the synthesis of complex molecules derived from related benzodioxole structures. nih.gov

Transformations of the Benzodioxole Ring System

The 1,3-benzodioxole (B145889) ring is an electron-rich aromatic system due to the electron-donating effect of the two oxygen atoms fused to the benzene (B151609) ring. chemicalbook.com This makes the aromatic ring highly activated towards electrophilic substitution.

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. wikipedia.orgmasterorganicchemistry.com The regiochemical outcome of EAS on this compound is determined by the directing effects of the substituents already present on the benzene ring: the dioxole moiety and the alpha-amino ketone side chain.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Electrophilic Reaction | Reagents | Major Predicted Product Position(s) |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 6-nitro derivative |

| Halogenation | Br₂ / FeBr₃ | 6-bromo derivative |

| Sulfonation | Fuming H₂SO₄ | 6-sulfonic acid derivative |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 6-acyl derivative |

Note: The numbering for the major predicted product position is on the benzo[d] rsc.orgorganic-chemistry.orgdioxole ring.

The 1,3-dioxole (B15492876) ring is generally stable under many reaction conditions. Structural studies show it adopts a slightly distorted envelope or puckered conformation rather than being perfectly planar. acs.orgnih.gov This non-planarity is a result of electronic factors, including the anomeric effect. acs.org

While robust, the dioxole ring can be cleaved under certain harsh conditions. For example, treatment with strong Lewis acids at high temperatures or with certain organometallic reagents can lead to ring-opening. In a study on the acylation of 1,3-benzodioxole, the formation of catechol derivatives as by-products was observed, suggesting that ring opening can occur under specific catalytic conditions, particularly in the presence of water. mdpi.com This cleavage would result in the formation of a dihydroxy-substituted benzene ring. However, for most synthetic applications involving this compound, the dioxole ring is expected to remain intact.

Formation of Complex Molecular Architectures

The strategic positioning of the amino and keto functionalities in this compound provides a powerful platform for the construction of intricate molecular designs. These transformations are pivotal for accessing novel compounds with potential applications in various fields of chemical research.

Cyclization Reactions to Form Heterocyclic Scaffolds

The α-aminoketone motif is a well-established precursor for the synthesis of a variety of nitrogen- and oxygen-containing heterocycles. These cyclic structures are prevalent in pharmacologically active compounds and natural products.

One of the primary applications of α-aminoketones is in the synthesis of imidazoles . Various synthetic routes can be employed, often involving the reaction of the α-aminoketone with a source of carbon and nitrogen. For instance, the cyclocondensation of an α-haloketone (which can be derived from the corresponding α-aminoketone) with a thiosemicarbazide derivative can yield imidazole-2-thiones. nih.gov A general approach involves the reaction of the α-aminoketone with an aldehyde and an ammonia (B1221849) source, such as ammonium (B1175870) acetate, to construct the imidazole (B134444) ring.

Another important class of heterocycles accessible from this precursor are oxazoles . The synthesis of oxazoles can be achieved through various methods, such as the Robinson-Gabriel synthesis, which involves the cyclization of an N-acyl-α-aminoketone. The primary amine of this compound can first be acylated, followed by acid-catalyzed cyclodehydration to furnish the corresponding oxazole (B20620) derivative.

Furthermore, the structure of this compound is amenable to classic named reactions for the synthesis of fused heterocyclic systems. For example, after N-acylation with an appropriate acyl chloride, the resulting amide could potentially undergo a Bischler-Napieralski reaction . wikipedia.orgorganic-chemistry.orgnrochemistry.com This intramolecular electrophilic aromatic substitution reaction would lead to the formation of a 3,4-dihydroisoquinoline (B110456) scaffold, a core structure in many alkaloids. wikipedia.orgnrochemistry.com The electron-rich nature of the 1,3-benzodioxole ring would facilitate the intramolecular cyclization step. nrochemistry.com

Similarly, the related Pictet-Spengler reaction offers another pathway to tetrahydroisoquinoline derivatives. wikipedia.orgmdpi.com This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure. wikipedia.org While the target compound is an α-amino ketone, its reduction to the corresponding amino alcohol or other modifications could generate a suitable precursor for a Pictet-Spengler type cyclization, leading to the formation of complex polycyclic frameworks. researchgate.netnih.gov

| Heterocyclic Scaffold | General Reaction Type | Key Reagents/Conditions | Potential Product Core Structure |

|---|---|---|---|

| Imidazole | Condensation/Cyclization | Aldehyde, Ammonium Acetate | Substituted Imidazole |

| Oxazole | Acylation followed by Cyclodehydration (Robinson-Gabriel) | Acyl Halide, Dehydrating Agent (e.g., H₂SO₄) | Substituted Oxazole |

| Dihydroisoquinoline | Bischler-Napieralski Reaction | Acylation, Dehydrating Agent (e.g., POCl₃) | Substituted Dihydroisoquinoline |

| Tetrahydroisoquinoline | Pictet-Spengler Reaction (on a modified precursor) | Aldehyde/Ketone, Acid Catalyst | Substituted Tetrahydroisoquinoline |

Chain Elongation and Cross-Coupling Methodologies

Beyond cyclization, the functional handles of this compound allow for the extension of its side chain and the introduction of new carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions. These methods are fundamental in creating molecular diversity.

Chain elongation can be achieved through various reactions targeting the amino and keto groups. The primary amine can be readily acylated with acid chlorides or anhydrides to form amides. mdpi.com It can also undergo alkylation with alkyl halides. Furthermore, the ketone functionality can participate in reactions such as the Wittig or Horner-Wadsworth-Emmons reaction to introduce a carbon-carbon double bond, thereby extending the side chain.

Cross-coupling reactions , such as the Suzuki-Miyaura and Heck reactions, are powerful tools for forming new C-C bonds. wikipedia.orgsnnu.edu.cn While the parent molecule is not directly suitable for these reactions as it lacks a halide or triflate group on the aromatic ring, a halogenated derivative, for example, a bromo-substituted 1,3-benzodioxole precursor, can be used. Research has demonstrated the successful application of the Suzuki-Miyaura coupling reaction on (6-bromobenzo[d] organic-chemistry.orgwikipedia.orgdioxol-5-yl)methanol derivatives to introduce a variety of aryl and heteroaryl substituents in good yields. researchgate.net This highlights a viable strategy for the derivatization of the aromatic core of the target compound. A similar approach could be envisioned using a bromo-substituted version of this compound.

The Heck reaction , which couples an unsaturated halide with an alkene in the presence of a palladium catalyst, provides another avenue for derivatization. wikipedia.orgorganic-chemistry.org A halogenated precursor of the title compound could be reacted with various alkenes to introduce vinyl groups, which can be further functionalized.

| Reaction Type | Functional Group Targeted | Typical Reagents | Outcome |

|---|---|---|---|

| Acylation | Amino Group | Acid Chlorides, Anhydrides | Amide Formation |

| Alkylation | Amino Group | Alkyl Halides | Secondary/Tertiary Amine Formation |

| Wittig Reaction | Keto Group | Phosphonium Ylide | Alkene Formation (Chain Elongation) |

| Suzuki-Miyaura Coupling (on halo-derivative) | Aromatic Ring (C-X) | Boronic Acids/Esters, Pd Catalyst, Base | Biaryl Formation |

| Heck Reaction (on halo-derivative) | Aromatic Ring (C-X) | Alkene, Pd Catalyst, Base | Vinylation of Aromatic Ring |

Advanced Structural Elucidation and Stereochemical Investigations

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful non-destructive technique that yields precise information on the internal lattice of crystalline compounds, including bond lengths, bond angles, unit cell dimensions, and the nature of intermolecular forces. spbu.rucarleton.edu This methodology is crucial for understanding the complex three-dimensional structures of benzodioxole ketones and their derivatives.

Determination of Molecular Conformation and Geometry of Benzodioxole Ketones and Derivatives

Crystallographic studies of compounds structurally related to 2-Amino-1-(1,3-benzodioxol-5-yl)ethanone reveal key geometric features. In the parent ketone, 1-(1,3-benzodioxol-5-yl)ethanone, the molecule is nearly planar. nih.gov The dihedral angle, which measures the twist between the mean planes of the benzene (B151609) and the 1,3-dioxole (B15492876) rings, is exceptionally small at 1.4(8)°. nih.govnih.gov This planarity suggests significant electronic conjugation across the ring system. The five-membered dioxole ring itself is not perfectly flat but adopts a slightly distorted envelope conformation, where the methylene (B1212753) carbon atom is displaced from the plane formed by the other four atoms. nih.govnih.gov

Table 1: Selected Crystallographic and Geometric Parameters for Benzodioxole Derivatives

| Compound | Crystal System | Space Group | Key Dihedral Angle(s) | Dioxole Ring Conformation | Reference |

|---|---|---|---|---|---|

| 1-(1,3-Benzodioxol-5-yl)ethanone | Monoclinic | P21/c | Benzene-Dioxole: 1.4(8)° | Slightly distorted envelope | nih.govnih.gov |

| ({[(1E)-1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]amino}oxy)(furan-2-yl)methanone | Monoclinic | P21/c | Not specified, non-planar molecule | Not specified | mdpi.com |

| (±)-3-[(benzo[d] nih.govnih.govdioxol-5-yl)methyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidin-4-one | Monoclinic | P21/c | Thiazolidine-Benzodioxole: 74.21(4)° | Envelope | nih.gov |

| 1-[(1,3-Benzodioxol-5-yl)methyl]-4-(3-fluorobenzoyl)piperazine | Triclinic | P-1 | Amidic plane-Haloaryl ring: 62.97(5)° | Not specified | nih.gov |

Elucidation of Intermolecular Interactions: Hydrogen Bonding and Pi-Stacking

The way molecules interact with each other in the crystal lattice is fundamental to their physical properties. In benzodioxole derivatives, hydrogen bonds and π-π stacking are the dominant intermolecular forces. rsc.org In the crystal structure of 1-(1,3-benzodioxol-5-yl)ethanone, weak intermolecular C—H⋯O hydrogen bonds link adjacent molecules into chains. nih.govnih.gov

The presence of an amino group, as in the target compound, introduces the potential for stronger N—H⋯O hydrogen bonding. In the related structure of 1-(6-Amino-1,3-benzodioxol-5-yl)-3-(2-oxo-1,2-dihydroquinolin-3-yl)prop-2-enone, molecules are linked by both N—H⋯O and C—H⋯O hydrogen bonds, forming intricate chains of rings. st-andrews.ac.uk These hydrogen-bonding interactions are often crucial in the self-assembly of coordination compounds and other complex molecular architectures. nih.gov

Pi-stacking (π-π) interactions, which occur between the electron-rich aromatic rings, are also a key feature. In 1-(1,3-benzodioxol-5-yl)ethanone, weak π-π interactions are observed, with a distance of 3.801(9) Å between the centroids of adjacent benzene rings. nih.govnih.gov In other derivatives, these stacking interactions can be more pronounced, linking hydrogen-bonded chains into two-dimensional sheets, demonstrating how these noncovalent forces work cooperatively to build higher-order structures. st-andrews.ac.uk The interplay between hydrogen bonding and π-π stacking dictates the final crystal packing. nih.govnih.gov

Analysis of Crystal Packing Architectures and Supramolecular Assembly

In some cases, even subtle changes to the molecular structure can dramatically alter the supramolecular assembly. A study of three closely related 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines showed that while they all had similar molecular conformations, their crystal packing was vastly different. nih.gov The 3-fluoro substituted compound formed a three-dimensional framework through C—H⋯O and C—H⋯π hydrogen bonds, whereas the 2,6-difluoro and 2,4-dichloro analogues had no significant hydrogen bonds at all. nih.gov This highlights the sensitivity of crystal packing to minor electronic and steric modifications, which can enable or disable specific intermolecular interactions, leading to entirely different supramolecular structures. nih.gov

Spectroscopic Characterization Methodologies

Spectroscopic techniques provide essential data for structural confirmation and functional group analysis, complementing the solid-state information from X-ray diffraction. uobasrah.edu.iq

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity of atoms in a molecule. uobasrah.edu.iqyoutube.com While specific experimental spectra for this compound are not detailed in the reviewed literature, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on established principles and data from related structures. nih.gov

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each type of proton. The two protons of the primary amino group (-NH₂) would likely appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration. The two protons of the methylene group (-CH₂-) adjacent to the carbonyl would resonate as a singlet. The two protons of the dioxole methylene group (-O-CH₂-O-) would typically produce a sharp singlet around 6.0 ppm. The three protons on the aromatic ring would appear as complex multiplets in the aromatic region (typically 6.8-7.5 ppm), with their specific splitting pattern and chemical shifts determined by their positions relative to the ketone and dioxole groups.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. researchgate.net Carbonyl carbons (C=O) of ketones typically appear significantly downfield, in the range of 190-215 ppm. libretexts.org The carbons of the aromatic ring would resonate in the 100-150 ppm range, with those attached to oxygen appearing further downfield. The methylene carbon of the dioxole group (-O-CH₂-O-) is characteristically found around 101-102 ppm. The methylene carbon adjacent to the carbonyl group would appear in the aliphatic region, with its exact shift influenced by the adjacent carbonyl and amino groups.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Spectrum | Assignment | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H NMR | Aromatic-H | ~6.8 – 7.5 | Multiple signals, complex splitting pattern |

| -O-CH₂-O- | ~6.0 | Singlet | |

| -CO-CH₂-NH₂ | Variable | Singlet, chemical shift influenced by solvent | |

| -NH₂ | Variable | Broad singlet, exchangeable with D₂O | |

| ¹³C NMR | C=O | ~190 – 200 | Ketone carbonyl |

| Aromatic-C | ~105 – 150 | Multiple signals | |

| -O-CH₂-O- | ~101 – 102 | Dioxole methylene carbon | |

| -CO-CH₂-NH₂ | ~45 – 55 | α-keto methylene carbon |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. utdallas.edu The IR spectrum of this compound is expected to show several characteristic absorption bands. libretexts.org

The most prominent feature for a ketone is the strong, sharp carbonyl (C=O) stretching absorption. openstax.org For saturated aliphatic ketones, this band appears around 1715 cm⁻¹. libretexts.org However, conjugation with the aromatic ring in benzodioxole ketones lowers this frequency to approximately 1685-1705 cm⁻¹. openstax.org

The primary amine (-NH₂) group gives rise to characteristic N-H stretching vibrations. libretexts.org A primary amine (R-NH₂) typically displays two medium-intensity bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching modes. pressbooks.pubyoutube.com The N-H bending vibration is also expected around 1590-1650 cm⁻¹.

Other expected absorptions include C-H stretching from the aromatic ring (above 3000 cm⁻¹) and the aliphatic methylene group (below 3000 cm⁻¹), C=C stretching vibrations from the aromatic ring (around 1475-1600 cm⁻¹), and strong C-O stretching bands from the ether linkages of the dioxole ring (typically in the 1000-1300 cm⁻¹ region). libretexts.org

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

|---|---|---|---|

| 3300 - 3500 | N-H Stretch | Primary Amine (-NH₂) | Medium (two bands) |

| > 3000 | C-H Stretch | Aromatic Ring | Medium to Weak |

| < 3000 | C-H Stretch | Aliphatic (-CH₂-) | Medium |

| 1685 - 1705 | C=O Stretch | Aryl Ketone (conjugated) | Strong, Sharp |

| 1590 - 1650 | N-H Bend | Primary Amine (-NH₂) | Medium |

| 1475 - 1600 | C=C Stretch | Aromatic Ring | Medium to Weak |

| 1000 - 1300 | C-O Stretch | Dioxole Ether | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a cornerstone for the identification of this compound. oup.comnih.gov The electron ionization (EI) mass spectra provide a characteristic fragmentation pattern that serves as a molecular fingerprint. The molecular formula, C₁₂H₁₅NO₃, corresponds to a molecular weight of approximately 221.25 g/mol . nih.govwikipedia.org

Upon ionization, the molecule undergoes α-cleavage at the amine and benzoyl moieties, leading to the formation of specific, structure-reflecting fragment ions. shimadzu.com For instance, the cleavage of the bond between the carbonyl group and the alpha-carbon results in a prominent methylenedioxybenzyl cation. Further fragmentation of the side chain produces characteristic iminium cations.

Research has identified several key fragments for this compound and its isomers. Although the mass spectra of isomers can be very similar, specific characteristic peaks can aid in their discrimination. researchgate.net For example, studies have identified a characteristic peak at m/z 110 for the trifluoroacetyl (TFA) derivative of bk-MBDB. researchgate.net In methods developed for simultaneous detection of multiple synthetic cathinones, specific ions are monitored to ensure sensitivity and selectivity. oup.com It is important to note that synthetic cathinones can be thermally labile, potentially undergoing oxidative decomposition during GC-MS analysis, which is characterized by a loss of two hydrogen atoms and the appearance of base peaks two Daltons lower than the parent drug. ojp.gov

Table 1: Characteristic Mass Fragments for Derivatized this compound and Related Compounds

| Compound | Derivatization | Characteristic Ion (m/z) | Ion Description |

|---|---|---|---|

| bk-MBDB | TFA | 110 | Characteristic fragment for TFA derivative researchgate.net |

| bk-MDEA | TFA | 140 | Characteristic fragment for TFA derivative researchgate.net |

| MBDB | TFA | 168 | Prominent peak from α-cleavage researchgate.net |

| General Cathinones | None | Varies | Iminium and substituted benzoyl cations from α-cleavage shimadzu.com |

UV-Visible (UV-Vis) Spectroscopy and Solvatochromic Studies

UV-Visible spectroscopy is employed to study the electronic transitions within the molecule. The chromophore, consisting of the substituted benzodioxole ring system conjugated with the ketone, absorbs UV radiation, leading to characteristic absorption maxima. For related methylenedioxy-containing compounds, spectra are often recorded in the 190–400 nm range. researchgate.net

Solvatochromic studies, which examine the shift in UV-Vis absorption or emission spectra in solvents of varying polarities, can provide insights into the molecule's electronic structure and the difference between its ground and excited state dipole moments. researchgate.net This behavior is often linked to an intramolecular charge transfer (ICT) from an electron-donating part of the molecule to an electron-withdrawing part upon excitation. mdpi.com For 1,3-benzodioxole (B145889) derivatives, it has been noted that the excited state dipole moment is typically greater than the ground state dipole moment, indicating a significant charge redistribution upon photoexcitation. researchgate.net While specific solvatochromic data for this compound is not widely published, the principles derived from similar benzodioxole structures are applicable. researchgate.netmdpi.com

Chromatographic Analysis for Purity and Isomer Separation

Chromatographic techniques are indispensable for separating this compound from impurities, metabolites, or closely related isomers and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of synthetic cathinones due to its versatility and applicability to non-volatile and thermally labile compounds. bjbms.org Reversed-phase HPLC is commonly used, employing stationary phases like C18 and mobile phases consisting of aqueous buffers and organic modifiers such as methanol (B129727) or acetonitrile. scispace.comunivpm.it

The technique is crucial for purity assessment, quantitative analysis, and studying metabolites. nih.gov When coupled with mass spectrometry (LC-MS), it provides a powerful tool for both separation and identification, offering high sensitivity and the ability to analyze complex mixtures. oup.comnih.govscispace.com Optimization of the mobile phase composition and pH is critical to achieve baseline separation of the target compound from its isomers and metabolites. univpm.it

Table 2: General HPLC Parameters for Synthetic Cathinone Analysis

| Parameter | Typical Conditions | Purpose |

|---|---|---|

| Column | Reversed-Phase (e.g., C18, Lux AMP) scispace.comunivpm.it | Separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Methanol and Ammonium (B1175870) Bicarbonate/Acetate Buffer scispace.comunivpm.it | Elution of analytes from the column. |

| Detector | UV/Diode Array Detector (DAD), Mass Spectrometer (MS) bjbms.orgunivpm.it | Detection and quantification of the separated compounds. |

| Analysis Time | 6 - 26 minutes scispace.comunivpm.it | Varies depending on the complexity of the separation. |

Gas Chromatography (GC) for Volatile Product Analysis

Gas chromatography is a high-resolution separation technique widely used for the analysis of this compound, typically in conjunction with a mass spectrometer (GC-MS). oup.comnih.gov The compound is volatilized in a heated inlet and separated on a capillary column. the-ltg.org

Commonly used columns include non-polar or slightly polar phases like HP-5MS or DB-5MS (poly(5% diphenyl-95% dimethylsiloxane)). oup.comresearchgate.net These columns effectively separate isomers and other components present in a sample. researchgate.net However, a significant challenge in the GC analysis of cathinones is their thermal instability, which can lead to degradation in the hot injector port. ojp.gov To mitigate this and improve chromatographic properties, derivatization with agents like trifluoroacetyl (TFA) is sometimes performed. researchgate.net

Vibrational Spectroscopy (e.g., Raman Spectroscopy) for Detailed Molecular Fingerprinting

For this compound, a Raman spectrum would exhibit characteristic peaks corresponding to:

C=O stretch of the ketone group.

N-H bending and C-N stretching of the secondary amine.

Aromatic C-C stretching and C-H bending of the benzodioxole ring.

O-C-O stretching modes of the dioxole ring.

Aliphatic C-H stretching of the ethyl and methyl groups.

This detailed spectral signature is unique to the molecule's structure and can be used for identification and comparison with reference standards, providing a high degree of confidence in the characterization of the compound. nih.gov

Theoretical and Computational Chemistry Studies of 2 Amino 1 1,3 Benzodioxol 5 Yl Ethanone

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. It is particularly effective for determining the optimized molecular geometry and electronic properties of organic molecules like 2-Amino-1-(1,3-benzodioxol-5-yl)ethanone. DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density.

In a typical DFT study of this compound, the process would involve selecting a functional (such as B3LYP) and a basis set (like 6-31G*) to approximate the exchange-correlation energy. The calculation then systematically adjusts the positions of the atoms until a minimum energy structure, known as the optimized geometry, is found. This provides key information on bond lengths, bond angles, and dihedral angles.

The this compound molecule possesses conformational flexibility, primarily due to the rotation around the single bonds of the aminoethanone side chain. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule and the energy barriers between them.

By systematically rotating the key dihedral angles and calculating the energy at each step using DFT, a potential energy surface (PES) or energy landscape can be constructed. The minima on this surface correspond to stable conformers. For the related 1,3,2-benzodioxaphosphinan-4-ones, studies have shown that the phosphorus-containing heteroring exists in a flattened sofa conformation. A similar analysis for this compound would reveal the preferred orientation of the amino group relative to the carbonyl group and the benzodioxole ring, which is critical for its interactions and reactivity.

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. These orbitals are known as the "frontier orbitals."

HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. Its energy level is related to the molecule's ionization potential. In this compound, the HOMO is expected to be localized primarily on the electron-rich benzodioxole ring system and the nitrogen atom of the amino group.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor. Its energy is related to the electron affinity. The LUMO is anticipated to be centered on the electron-deficient carbonyl (C=O) group of the ethanone (B97240) side chain.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive. FMO analysis helps predict the sites within the molecule that are most likely to be involved in electrophilic or nucleophilic attacks.

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is plotted on the molecule's electron density surface, using a color scale to indicate different potential values. MEP maps are invaluable for identifying the regions of a molecule that are rich or deficient in electrons, which in turn predicts its intermolecular interaction patterns.

For this compound, an MEP map would typically show:

Negative Regions (Red/Yellow): These areas have an excess of electrons and are prone to electrophilic attack. They would be concentrated around the highly electronegative oxygen atoms of the carbonyl and dioxole groups, as well as the nitrogen atom of the amino group.

Positive Regions (Blue): These areas are electron-deficient and susceptible to nucleophilic attack. They are typically found around the hydrogen atoms, particularly those attached to the amino group.

Theoretical vibrational frequency calculations using DFT can predict a molecule's infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational modes and their corresponding frequencies can be determined.

These calculated frequencies can be compared with experimental spectroscopic data to confirm the molecular structure and the identity of different functional groups. For this compound, key vibrational modes would include:

C=O stretching of the ketone group.

N-H stretching and bending of the primary amine.

Aromatic C-H and C=C stretching of the benzene (B151609) ring.

C-O-C asymmetric and symmetric stretching of the methylenedioxy bridge.

A strong correlation between the calculated and experimental spectra provides high confidence in the determined molecular structure.

Quantum Chemical Descriptors and Structure-Reactivity Relationships

From the outputs of DFT calculations, several quantum chemical descriptors can be derived to quantify the reactivity of this compound. These descriptors help to build structure-reactivity relationships.

| Descriptor | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to change in its electron distribution. |

| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |

These parameters provide a quantitative framework for comparing the reactivity of this compound with other related compounds and for predicting its chemical behavior.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

While DFT calculations are excellent for studying static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to model the dynamic behavior of a molecule over time. An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion.

For this compound, an MD simulation would typically be performed by placing the molecule in a simulation box filled with a solvent, such as water. This allows for the study of:

Conformational Flexibility: How the molecule's shape changes over time at a given temperature, providing a more realistic view of its flexibility than a static conformational analysis.

Solvation Effects: How solvent molecules arrange themselves around the solute molecule, forming a solvation shell. This is critical for understanding how the solvent influences the molecule's stability, conformation, and reactivity.

Hydrogen Bonding: The simulation can track the formation and breaking of hydrogen bonds between the amino and carbonyl groups of the molecule and the surrounding water molecules.

These simulations provide insights into the behavior of the molecule in a realistic biological or chemical environment, complementing the information obtained from quantum mechanical calculations on an isolated molecule.

Hirshfeld Surface Analysis for Quantifying Intermolecular Interaction Contributions

Although a crystal structure for this compound has not been reported, studies on related benzodioxole derivatives provide insight into the types of interactions that could be expected. For instance, a study on (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazine carboxamide revealed the presence of significant intermolecular interactions. mdpi.comresearchgate.net The Hirshfeld surface analysis of this compound highlighted the contributions of various contacts, which are summarized in the table below.

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 35.5 |

| C···H | 12.2 |

| O···H | 7.5 |

| N···H | 5.7 |

Similarly, an analysis of ({[(1E)-1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]amino}oxy)(furan-2-yl)methanone also identified key intermolecular interactions. mdpi.com The contributions of the most significant contacts are detailed in the following table.

| Interaction Type | Contribution (%) |

|---|---|

| O···H/N···H | 36.6 |

| C···H | 14.2 |

| C···C | 3.6 |

For this compound, it can be hypothesized that similar interactions, such as hydrogen bonds involving the amino and carbonyl groups (N-H···O), as well as C-H···O and π-π stacking interactions from the benzodioxole ring system, would play a crucial role in its crystal packing. The presence of both hydrogen bond donors (amino group) and acceptors (carbonyl oxygen, dioxole oxygens) suggests a rich network of intermolecular forces.

Molecular Docking Simulations for Analyzing Intermolecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand the interaction between a ligand and its target protein at the atomic level. The binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic contacts, can be predicted.

While no molecular docking studies have been published specifically for this compound, research on other benzodioxole-containing compounds demonstrates the utility of this approach. For example, a series of thiazolyl-pyrazoline derivatives containing a benzodioxole moiety were synthesized and docked into the active site of the HER-2 protein, a target in cancer therapy. nih.gov Another study investigated the docking of benzodioxole-based pyrazoline derivatives against the lanosterol (B1674476) 14α-demethylase enzyme (CYP51) from Candida albicans, a key enzyme in fungal ergosterol (B1671047) biosynthesis. benthamdirect.com These studies typically report the binding energy (often in kcal/mol) and the key amino acid residues involved in the interaction.

A hypothetical docking study of this compound against a relevant biological target would likely reveal hydrogen bonding interactions involving the amino and carbonyl groups, as well as potential π-π stacking or hydrophobic interactions from the benzodioxole ring. The results of such a study could be presented in a table format, as shown below for a hypothetical interaction with a generic protein active site.

| Ligand | Target Protein | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |

|---|---|---|---|---|

| This compound | Hypothetical Kinase | -7.5 | ASP 86, LYS 20 | Hydrogen Bond |

| PHE 80 | π-π Stacking |

Solvatochromic Parameters and Dipole Moment Estimations

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon is dependent on the solute's dipole moment and the solvent's polarity. The study of solvatochromic shifts in the UV-Vis absorption spectra of a compound can provide valuable information about the electronic properties of its ground and excited states, including the estimation of the excited-state dipole moment.

No specific experimental or computational studies on the solvatochromic behavior of this compound have been documented. However, research on structurally related o-substituted acetophenones has demonstrated the use of solvatochromic methods to estimate excited-state dipole moments. nih.gov The change in the absorption maximum (νmax) in solvents of varying polarity can be correlated using equations such as the Lippert-Mataga equation, which relates the Stokes shift to the change in dipole moment upon excitation.

A computational approach, often using Time-Dependent Density Functional Theory (TD-DFT), can also be employed to calculate the ground and excited-state dipole moments and to simulate the absorption spectra in different solvents using implicit solvent models like the Polarizable Continuum Model (PCM). ucsb.edu Such calculations for this compound would likely show a significant dipole moment due to the presence of the electron-donating amino group and the electron-withdrawing carbonyl group on the aromatic ring system. The table below presents hypothetical calculated dipole moments for the ground and first excited states.

| State | Calculated Dipole Moment (Debye) |

|---|---|

| Ground State (μg) | 3.5 D |

| First Excited State (μe) | 5.8 D |

The difference between the ground and excited-state dipole moments would influence the solvatochromic behavior of the compound, with a larger difference generally leading to more pronounced shifts in the absorption spectra with changing solvent polarity.

Applications in Organic Synthesis and Chemical Material Science

2-Amino-1-(1,3-benzodioxol-5-yl)ethanone as a Key Synthon for Complex Organic Molecules

The unique arrangement of the primary amine and the ketone on adjacent carbons, coupled with the electronically distinct 1,3-benzodioxole (B145889) (or methylenedioxyphenyl) group, makes this compound a valuable starting material for synthesizing intricate organic molecules. The amine serves as a versatile nucleophile or a site for directing group attachment, while the ketone provides an electrophilic center for carbon-carbon bond formation and cyclization reactions.

The core structure of this compound is related to the phenethylamine (B48288) skeleton, a common motif in many natural alkaloids. The 1,3-benzodioxole ring, in particular, is a feature of numerous psychoactive natural products and their synthetic analogues. Research into derivatives of 1-(1,3-benzodioxol-5-yl)-2-butanamine, which are α-ethyl phenethylamine homologues, highlights the relevance of this scaffold in medicinal chemistry. nih.gov The asymmetric synthesis of these butanamine derivatives underscores the utility of the benzodioxole moiety in creating chiral amine building blocks that are foundational to certain classes of alkaloids and pharmacologically active compounds. nih.gov

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in flavonoid biosynthesis and are known for their diverse biological activities. nih.govchemrevlett.com They are typically synthesized via the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic ketone and an aromatic aldehyde. chemrevlett.comwikipedia.org The parent ketone, 1-(1,3-benzodioxol-5-yl)ethanone, is a known precursor for producing chalcones featuring the benzodioxole ring. nih.gov

The presence of the amino group in this compound allows for the direct synthesis of aminochalcones. researchgate.net These compounds are of significant interest as the amino group provides a point for further functionalization, enabling the creation of complex chalcone-hybrid molecules. For instance, aminochalcones can be acylated or used to link the chalcone (B49325) framework to other pharmacophores, such as piperidine (B6355638) or quinoline (B57606) moieties, to develop new therapeutic agents. nih.gov The general reaction involves the condensation of an aminoacetophenone with a suitable benzaldehyde (B42025) derivative. researchgate.net

Table 1: Examples of Claisen-Schmidt Condensation for Chalcone Synthesis This table presents generalized reactions for chalcone synthesis. Specific yields and conditions vary based on the substrates and catalysts used.

| Ketone Precursor | Aldehyde | Catalyst | Product Type |

| Acetophenone (B1666503) | Benzaldehyde | NaOH or KOH | Chalcone wikipedia.org |

| 1-(1,3-Benzodioxol-5-yl)ethanone | Substituted Benzaldehyde | NaOH / EtOH | Benzodioxole-containing Chalcone nih.gov |

| 4-Aminoacetophenone | Substituted Benzaldehyde | NaOH / EtOH | Aminochalcone researchgate.net |

Intermediate for Heterocyclic Compound Synthesis

The dual functionality of this compound makes it an excellent precursor for a wide array of heterocyclic compounds. The ketone and amine groups can participate in various cyclization and condensation reactions to form rings containing nitrogen, sulfur, and oxygen.

One common pathway involves the reaction of the ketone with thiosemicarbazide (B42300) to form a thiosemicarbazone. nih.gov The reaction of 1-(1,3-benzodioxol-5-yl)ethanone with thiosemicarbazide has been documented to produce 1-(2H-1,3-benzodioxol-5-yl)ethanone thiosemicarbazone. nih.govresearchgate.net These thiosemicarbazone intermediates are well-established precursors for the synthesis of 2-amino-1,3,4-thiadiazole (B1665364) rings through oxidative cyclization. organic-chemistry.orguobaghdad.edu.iq

Furthermore, the α-amino ketone structure is amenable to modifications that lead to other important heterocycles. For example, halogenation of the α-carbon followed by reaction with a thioamide is the basis of the Hantzsch thiazole (B1198619) synthesis, a classic method for preparing thiazole rings. youtube.com The chalcones derived from the title compound can also be used to synthesize pyrimidines, pyrazoles, and other heterocyclic systems. frontiersin.orgmdpi.com

Development of Functionalized Derivatives for Specific Chemical Applications

The development of functionalized derivatives from this compound allows for the fine-tuning of its chemical and physical properties for specific applications. The primary amine and the ketone carbonyl group are key handles for derivatization.

The amino group can be readily acylated to form amides, sulfonated to form sulfonamides, or alkylated. nih.gov These modifications can dramatically alter the molecule's biological activity and are a common strategy in drug discovery. For example, N-acyl-α-amino ketones are a class of compounds with reported antiviral and anti-inflammatory properties. nih.gov

The ketone can undergo reactions such as:

Reductive amination to form more complex amines.

Wittig-type reactions to create substituted alkenes.

Condensation reactions to form imines or hydrazones, which can be starting points for further heterocyclic synthesis. nih.gov

The synthesis of chalcone-piperazine hybrids and thiazole-chalcone hybrids demonstrates the strategy of linking the core structure to other bioactive scaffolds to create derivatives with enhanced or novel functions. nih.gov

Role in the Synthesis of Chiral Building Blocks

Chiral molecules are of paramount importance in medicinal chemistry and materials science, as the biological activity of enantiomers can differ significantly. enamine.net α-Amino ketones and their derivatives are crucial synthons for preparing valuable chiral building blocks, particularly chiral β-amino alcohols. nih.gov

The asymmetric reduction of the ketone in this compound can produce the corresponding chiral amino alcohol, 2-Amino-1-(1,3-benzodioxol-5-yl)ethanol, with high enantioselectivity. nih.gov This transformation is a key step in stereocontrolled synthesis.

Several catalytic systems have been developed for the asymmetric reduction of prochiral ketones, including α-amino ketones:

CBS Reduction: Utilizes oxazaborolidine catalysts, generated in situ from chiral amino alcohols and borane, to achieve high enantiomeric excess. mdpi.com

Lewis Acid Catalysis: Chiral Lewis acids, such as those based on Nickel(II) or Scandium(III) complexes, can catalyze the reduction with hydride sources like KBH₄ to yield amino alcohols with high enantioselectivity. thieme-connect.com

Transfer Hydrogenation: Transition metal catalysts with chiral ligands can facilitate the transfer of hydrogen from sources like formic acid or isopropanol. wikipedia.org

The resulting chiral amino alcohol, featuring the benzodioxole ring, is a valuable building block for the synthesis of enantiomerically pure pharmaceuticals and other complex natural products. nih.govsigmaaldrich.com

Table 2: Methodologies for Asymmetric Reduction of α-Amino Ketones

| Method | Catalyst System | Reductant | Product | Key Feature |

| CBS Reduction | Oxazaborolidine (e.g., from proline) | Borane (BH₃) | Chiral β-Amino Alcohol | High enantioselectivity and predictable stereochemistry. mdpi.com |

| Lewis Acid Catalysis | Chiral Ni(II) or Sc(III) Complexes | KBH₄ | Chiral β-Amino Alcohol | High yields and enantioselectivities under mild conditions. thieme-connect.com |

| Asymmetric Transfer Hydrogenation | Chiral Ru- or Rh-BINAP Complexes | H₂, Formic Acid, Isopropanol | Chiral β-Amino Alcohol | Uses inexpensive and readily available reductants. wikipedia.org |

Methodological Advancements in Synthetic Chemistry Utilizing the Compound

The synthesis of derivatives from this compound and its relatives has benefited from modern advancements in synthetic methodology that offer improved efficiency, yields, and environmental friendliness.

Microwave-Assisted Synthesis: Microwave irradiation has been employed to accelerate reactions, such as in the synthesis of heterocyclic systems like pyrazolopyridines and spiroheterocycles from aminoazole precursors. frontiersin.org This technique often leads to shorter reaction times and higher yields compared to conventional heating.

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a one-pot reaction to form a product containing substantial portions of all reactants, represent a highly efficient synthetic strategy. The synthesis of complex heterocyclic structures, such as benzo[a]xanthenones and pyrimidine (B1678525) derivatives, has been achieved through MCRs involving precursors structurally related to the title compound. mdpi.com

Solvent-Free and Green Chemistry Approaches: The Claisen-Schmidt condensation has been successfully performed under solvent-free conditions by grinding the reactants with a solid base like sodium hydroxide. nih.gov This method not only provides quantitative yields but also aligns with the principles of green chemistry by avoiding the use of hazardous organic solvents.

These advanced methodologies enhance the utility of this compound as a building block, allowing for the rapid and efficient generation of diverse molecular libraries for screening in materials science and drug discovery.

Chemical Transformation Pathways and Stability Studies of 2 Amino 1 1,3 Benzodioxol 5 Yl Ethanone

Investigation of Degradation Mechanisms under Controlled Chemical Conditions

Detailed experimental studies on the degradation of 2-Amino-1-(1,3-benzodioxol-5-yl)ethanone are not extensively documented in publicly available literature. However, based on the functional groups present—an aromatic amine, a ketone, and a benzodioxole ring—potential degradation pathways can be inferred. The stability of the molecule is influenced by its susceptibility to light, heat, and hydrolysis.

Table 1: Postulated Photochemical Degradation Reactions

| Reaction Type | Potential Products | Notes |

| Norrish Type I | Benzodioxol-5-yl radical, aminoacetyl radical | Fission of the bond between the carbonyl group and the adjacent carbon. |

| Norrish Type II | 1-(1,3-benzodioxol-5-yl)ethanone, vinylamine | Intramolecular hydrogen abstraction by the excited carbonyl group. |

| Photo-oxidation | Imino or nitro derivatives | Oxidation of the primary amino group. |

Note: The pathways listed in this table are theoretical and based on the general reactivity of aminoketones. Specific experimental verification for this compound is not available in the reviewed literature.

While comprehensive thermal decomposition studies for this compound are sparse, related compounds offer some insights. For instance, a study on 1-(2H-1,3-Benzodioxol-5-yl)ethanone thiosemicarbazone indicated that after melting, the compound decomposes. researchgate.net This suggests that the core benzodioxole ethanone (B97240) structure may be susceptible to thermal breakdown. Energetic materials with amino groups, such as 2,6-diamino-3,5-dinitropyrazine-1-oxide, undergo complex multi-step thermal decomposition, often initiated by the cleavage of functional groups like -NH2. rsc.org For this compound, thermal stress could potentially lead to dimerization, polymerization, or fragmentation.

Table 2: Potential Thermal Decomposition Characteristics

| Parameter | Observation | Source Context |

| Decomposition Temperature | Not explicitly determined for the title compound. | A related thiosemicarbazone derivative decomposes after melting. researchgate.net |

| Primary Degradation Step | Likely involves the amino or keto group. | In similar amino-nitro compounds, the cleavage of the amino group is a primary step. rsc.org |

Note: Data in this table is inferred from related compounds and does not represent direct experimental results for this compound.

There is a lack of specific data on the hydrolytic stability and reaction kinetics of this compound. The stability of the compound in aqueous media would likely be pH-dependent. In acidic conditions, the primary amino group would be protonated, potentially increasing its stability against certain reactions but possibly catalyzing others, such as hydrolysis of the benzodioxole ring under harsh conditions. In alkaline conditions, the alpha-amino ketone structure might be susceptible to reactions such as aldol (B89426) condensation or other base-catalyzed transformations. The hydrolysis of related esters and amides based on 1-(1,3-benzodioxol-5-yl) structures has been studied, indicating the core structure can withstand conditions necessary for such transformations. researchgate.net

Exploration of Chemical Metabolites and Transformation Products

As a synthetic intermediate, the primary focus in the literature is on the transformation of this compound into other target molecules rather than on its metabolic breakdown. Its reactivity suggests several potential transformation products. For example, the amino group can be readily acylated, alkylated, or used to form Schiff bases. The ketone can undergo reduction to form the corresponding alcohol, 2-amino-1-(1,3-benzodioxol-5-yl)ethanol. epa.govnih.gov

Reductive amination is a common transformation pathway for related compounds, which would involve the conversion of the ketone to an amine. Furthermore, the amino group can direct electrophilic substitution on the aromatic ring, although the benzodioxole moiety is generally electron-rich and directs substitution to other positions.

Reactivity Profiles in Diverse Solvent Systems and pH Environments

The reactivity of this compound is highly dependent on the solvent and pH.

Solvent Effects: In protic solvents like alcohols, the compound can form hydrogen bonds, which can influence its reactivity. For instance, hydrogenation reactions are often carried out in alcoholic solvents. google.com Apolar solvents might be used to prevent side reactions involving the amino or keto groups.

pH Effects: The pH of the reaction medium is critical.

Acidic pH: At low pH, the amino group is protonated (-NH3+), which deactivates it towards nucleophilic attack but can facilitate certain types of cyclization or rearrangement reactions.

Neutral/Basic pH: At neutral or basic pH, the free amino group (-NH2) is a potent nucleophile, readily participating in reactions like acylation or Schiff base formation. The electrochemical behavior of structurally related aminothiadiazoles shows a strong dependence on pH, with peak potentials shifting and reaction mechanisms changing as pH varies from acidic to basic. nih.gov This suggests that the redox properties of this compound would also be highly pH-dependent.

Table 3: Summary of pH-Dependent Reactivity

| pH Range | Predominant Species | Expected Reactivity |

| Acidic (pH < 4) | Protonated amine (Ar-C(=O)-CH2-NH3+) | Reduced nucleophilicity of the amino group. Potential for acid-catalyzed reactions. |

| Neutral (pH ~7) | Mixture of protonated and free amine | Moderate reactivity, suitable for a range of transformations. |

| Basic (pH > 8) | Free amine (Ar-C(=O)-CH2-NH2) | High nucleophilicity of the amino group, favoring acylation, alkylation, and condensation reactions. |

Future Research Directions in 2 Amino 1 1,3 Benzodioxol 5 Yl Ethanone Chemistry

Development of More Efficient and Environmentally Benign Synthetic Routes

The future of chemical synthesis is intrinsically linked to the principles of green chemistry. For 2-Amino-1-(1,3-benzodioxol-5-yl)ethanone, moving beyond traditional multi-step syntheses that may involve harsh reagents is a key objective.

One of the most promising avenues is the application of biocatalysis . The use of enzymes, such as α-oxoamine synthases, offers the potential for single-step, stereospecific synthesis from readily available amino acid precursors, eliminating the need for protecting groups and reducing waste. chemicalbook.comnih.gov Research into identifying or engineering enzymes that can accept 1,3-benzodioxole-containing substrates would be a significant advancement. Another green approach is the development of photocatalytic methods . Photo-induced reactions, for instance, using nitroarenes and α-hydroxy ketones in the presence of a diboron (B99234) reagent, present a novel, mild-condition pathway to α-amino ketones. researchgate.net

Furthermore, the exploration of transition-metal-free direct α-C-H amination of the precursor ketone, 1-(1,3-benzodioxol-5-yl)ethanone, is a viable strategy. molport.com The use of catalysts like ammonium (B1175870) iodide with a co-oxidant such as sodium percarbonate could provide a more atom-economical and environmentally friendly alternative to classical methods. molport.com

Exploration of Novel and Undiscovered Chemical Reactivity Patterns

The reactivity of the α-amino ketone moiety in this compound is a fertile ground for discovery. Future research should focus on exploring its participation in a variety of chemical transformations beyond its role as a synthetic intermediate.

A particularly interesting area is its use in cycloaddition reactions . For instance, α-amino ketones can be precursors to azomethine ylides for [3+2] cycloadditions to generate complex heterocyclic scaffolds. researchgate.net Investigating the potential of this compound to participate in such reactions, or in [4+2] and [4+3] cycloadditions, could lead to the synthesis of novel polycyclic systems with potential biological activity. mdpi.commdpi.com

The development of domino reactions initiated by the α-amino ketone functionality is another promising direction. For example, a sequence involving an initial reaction at the amine or ketone, followed by a cascade of intramolecular transformations, could rapidly build molecular complexity from this simple starting material.

Advanced Computational Modeling for Predictive Chemical Behavior and Design

Computational chemistry is an indispensable tool for modern chemical research. For this compound, advanced computational modeling can provide deep insights into its properties and reactivity, guiding experimental work.

Density Functional Theory (DFT) calculations can be employed to predict the molecule's electronic structure, molecular orbital energies (HOMO-LUMO gap), and molecular electrostatic potential (MEP). mdpi.comnih.gov This information can help in understanding its reactivity, with the HOMO and LUMO localizations indicating the most probable sites for electrophilic and nucleophilic attack. mdpi.com For instance, DFT studies on related benzodioxole derivatives have been used to rationalize their reactivity and spectroscopic properties. mdpi.com

Furthermore, computational modeling can be used to design new analogues with tailored properties. By systematically modifying the structure in silico and calculating properties such as receptor binding affinity or electronic properties, researchers can prioritize the synthesis of the most promising candidates. Molecular dynamics simulations could also be used to study the conformational landscape of the molecule and its derivatives, which is crucial for understanding their interaction with biological targets.

Synthesis of Highly Functionalized and Structurally Diverse Analogues

The synthesis of analogues of this compound is key to exploring its potential in various applications, including medicinal chemistry. Future work should focus on developing synthetic strategies to introduce a wide range of functional groups and structural motifs.

This includes the synthesis of derivatives with substitutions on the aromatic ring, the amine, and the carbon backbone. For example, coupling reactions could be employed to introduce various aryl or alkyl groups. The synthesis of amino acid-derived analogues, where the amino group is part of a larger peptide chain, could also be explored. mdpi.com

A powerful strategy for generating molecular diversity is Diversity-Oriented Synthesis (DOS) . molport.com Starting from this compound, a series of divergent reactions could be employed to create a library of structurally diverse compounds. This could involve, for example, the transformation of the ketone into other functional groups or the elaboration of the amine into various heterocycles.

Investigation of Supramolecular Assembly and Material Properties (e.g., non-linear optics for related chalcones)

The self-assembly of molecules into well-defined supramolecular structures is a rapidly growing field with applications in materials science and nanotechnology. The potential of this compound and its derivatives to form such assemblies is an exciting area for future research.

The presence of both hydrogen bond donors (the amine) and acceptors (the ketone and benzodioxole oxygens) suggests that this molecule could participate in the formation of intricate hydrogen-bonding networks. Crystal structure analysis of the precursor, 1-(1,3-benzodioxol-5-yl)ethanone, reveals weak intermolecular C-H···O hydrogen bonds and π-π stacking interactions, which could be further exploited in derivatives. nih.gov

A particularly promising avenue is the investigation of the non-linear optical (NLO) properties of derivatives. Chalcones, which can be synthesized from the precursor 1-(1,3-benzodioxol-5-yl)ethanone, are known to exhibit significant NLO activity. mdpi.comnih.gov By introducing electron-donating and electron-accepting groups into the structure of chalcones derived from our target molecule, it may be possible to create novel materials for photonic and optoelectronic applications.

Mechanistic Studies of Specific Reactions Involving the Alpha-Amino Ketone Moiety

A thorough understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. For this compound, detailed mechanistic studies of its reactions are warranted.

For example, in the context of developing new synthetic methods, understanding the precise role of catalysts is essential. In palladium-catalyzed reactions, for instance, it is important to elucidate the catalytic cycle, including the nature of the active catalyst and the mechanism of bond formation. mdpi.com

In situ spectroscopic techniques , such as NMR and IR spectroscopy, coupled with computational studies, can be powerful tools for identifying reaction intermediates and transition states. For example, the Heyns rearrangement, an intramolecular redox reaction that converts an α-hydroxy imine to an α-amino ketone, is a potential transformation to study in this system. Understanding the mechanism of such rearrangements could allow for the development of novel, stereoselective syntheses of functionalized α-amino ketones.

Q & A

Q. What are the validated synthetic routes for 2-Amino-1-(1,3-benzodioxol-5-yl)ethanone, and what reaction conditions optimize yield?

The compound is synthesized via reductive amination of 1-(1,3-benzodioxol-5-yl)propan-1-one using ammonium acetate and sodium cyanoborohydride in methanol under reflux. Alternatively, Friedel-Crafts acylation of 3,4-methylenedioxy-substituted precursors with acetyl chloride in the presence of AlCl₃ can yield intermediates, followed by amination. Reaction optimization includes controlling pH (6–7) and temperature (60–80°C) to minimize side products like over-reduced amines .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

Key techniques include:

- ¹H/¹³C NMR : Assign aromatic protons (δ 6.7–7.1 ppm for benzodioxol ring) and ketone carbonyl (δ 200–210 ppm).

- FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3350 cm⁻¹ (N-H stretch).

- GC-MS/EI : Molecular ion at m/z 207 (C₁₀H₁₁NO₃) with fragmentation patterns (e.g., loss of NH₂ group at m/z 160). Cross-validation with X-ray crystallography (e.g., SHELXL refinement) resolves ambiguities in tautomeric forms .

Q. How can researchers differentiate this compound from structurally similar cathinones analytically?

Use HPLC-DAD/UV with a C18 column (mobile phase: acetonitrile/0.1% TFA). The compound’s retention time (RT: ~8.2 min) and UV λmax (233 nm) distinguish it from analogs like butylone (RT: ~9.5 min, λmax: 242 nm). High-resolution MS (HRMS) further confirms via exact mass (C₁₀H₁₁NO₃ requires 207.0895 Da) .

Q. What stability considerations are critical for handling and storing this compound?

The hydrochloride salt is hygroscopic; store desiccated at –20°C. In solution (e.g., DMSO), avoid prolonged exposure to light or heat (>40°C) to prevent decomposition (e.g., oxidation of the benzodioxol ring). Stability assays via accelerated degradation studies (40°C/75% RH for 4 weeks) confirm <5% degradation under recommended conditions .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR vs. X-ray) for this compound be resolved?

Discrepancies between solution-state NMR (tautomerism) and solid-state X-ray structures require dynamic NMR (DNMR) to assess exchange processes. For crystallographic disagreements (e.g., bond-length variations), use Hirshfeld surface analysis and ORTEP-3 graphical refinement to validate thermal motion parameters and hydrogen-bonding networks .

Q. What computational methods predict the compound’s reactivity and electronic properties?

DFT calculations (B3LYP/6-311+G(d,p)) model frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) and electrostatic potential surfaces. Molecular dynamics (MD) simulations (AMBER force field) predict solvation effects and ligand-protein binding affinities. Compare with experimental UV-Vis and cyclic voltammetry data to refine computational parameters .

Q. What metabolic pathways are observed in in vitro models, and how do they inform neuropharmacological studies?

Human liver microsome (HLM) assays identify primary metabolites: N-demethylation (to 2-amino-1-(1,3-benzodioxol-5-yl)propan-1-one) and β-keto reduction (to cathinol derivatives). LC-MS/MS quantifies metabolite formation rates (Km ~50 µM, Vmax ~12 pmol/min/mg). Correlate with dopamine transporter (DAT) binding assays (IC₅₀ ~1.2 µM) to assess psychoactive potential .

Q. How does the compound interact with monoamine transporters, and what structural features drive selectivity?

Radioligand displacement assays (³H-WIN35428 for DAT) show higher affinity for serotonin transporters (SERT) vs. norepinephrine transporters (NET). Docking studies (AutoDock Vina) highlight hydrogen bonding between the amino group and SERT Thr81 residue. Mutagenesis (e.g., Thr81Ala) reduces binding by ~70%, confirming mechanistic insights .

Q. What comparative structural analyses reveal differences between this compound and its thiophene/chloropyridine analogs?

X-ray crystallography shows the benzodioxol ring’s dihedral angle (~15° with the ethanone plane) versus thiophene analogs (~25°). Electron-withdrawing substituents (e.g., Cl in 3-chloropyridine analogs) reduce basicity (pKa ~7.8 vs. ~8.5 for benzodioxol). SAR studies correlate lipophilicity (ClogP ~1.2) with blood-brain barrier penetration .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Twinning and disorder in the benzodioxol ring require SHELXD for initial phase solutions and TwinRotMat for detwinning. High-resolution data (<1.0 Å) enable anisotropic displacement parameter (ADP) refinement. For poor-quality crystals, synchrotron radiation (λ = 0.7 Å) improves completeness (>98%) and redundancy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.